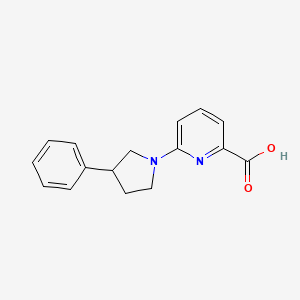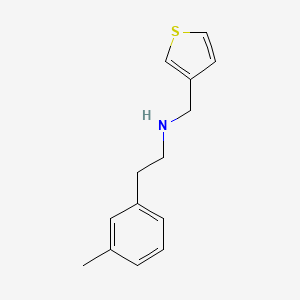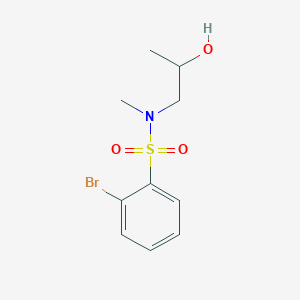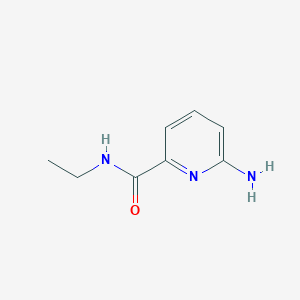![molecular formula C14H13FN2O2 B7555138 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid, also known as FMPA, is a pyridine derivative that has gained significant attention in the field of medicinal chemistry. FMPA has been extensively studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of certain enzymes.
Mechanism of Action
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid is its specificity for PARP, which makes it a promising candidate for cancer treatment. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
1. Further studies on the efficacy of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid in combination with other anti-cancer agents.
2. Development of more efficient synthesis methods for 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid.
3. Investigation of the potential use of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid in other diseases, such as neurodegenerative disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid in vivo.
5. Development of more water-soluble derivatives of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid for in vivo use.
6. Investigation of the potential use of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid in combination with PARP inhibitors for cancer treatment.
Synthesis Methods
The synthesis of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid involves the reaction of 4-fluorobenzylamine with 2-pyridinecarboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid.
Scientific Research Applications
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
6-[(4-fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-10-5-7-11(15)8-6-10)13-4-2-3-12(16-13)14(18)19/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZKHFWLASIZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)


![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)

![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)

![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
